N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyridine ring, an imidazole ring, and a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines. The reaction conditions often involve the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and scalable synthetic routes are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.
Scientific Research Applications
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds contain the imidazole and pyridine rings and are known for their medicinal properties.
Uniqueness
N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(13-3-4-15-16(10-13)25-12-24-15)21-7-9-22-8-6-20-17(22)14-2-1-5-19-11-14/h1-6,8,10-11H,7,9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDJXZKAYXSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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